1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-propenylthio)-
Overview
Description
ATH-18534 is a bio-active chemical.
Mechanism of Action
Target of Action
The primary target of ATH-18534 is the labile iron implicated in the pathology of important neurodegenerative diseases . It selectively targets this form of iron, which is involved in diseases like Friedreich’s Ataxia, Parkinson’s disease, and Multiple System Atrophy .
Mode of Action
ATH-18534 acts as an iron chaperone , binding and redistributing iron within the body . Unlike traditional iron chelators that bind iron and remove it from the body, ATH-18534 is designed to bind and redistribute iron . This unique mode of action allows it to target the toxic form of iron that drives the pathology of certain neurodegenerative diseases .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to iron metabolism. By acting as an iron chaperone, ATH-18534 can reduce labile iron levels, potentially slowing disease progression . This action is particularly relevant in conditions like Friedreich’s Ataxia, where a genetic defect leads to reduced function of frataxin, a protein necessary for utilizing labile iron, thus leading to iron accumulation in disease .
Result of Action
The molecular and cellular effects of ATH-18534’s action include the redistribution of iron within the body, reducing the levels of labile iron . This action has the potential to slow the progression of diseases characterized by iron accumulation, such as Friedreich’s Ataxia .
Properties
IUPAC Name |
6-methyl-3-prop-2-enylsulfanyl-4H-1,2,4-triazin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-3-4-12-7-8-6(11)5(2)9-10-7/h3H,1,4H2,2H3,(H,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAQMHZNDIIZKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236346 | |
Record name | ATH-18534 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87450-64-4 | |
Record name | ATH-18534 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087450644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ATH-18534 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATH-18534 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V78F7TLP21 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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